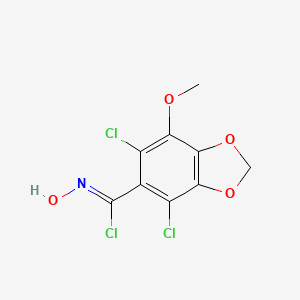![molecular formula C10H9ClO5 B11466090 [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid CAS No. 21456-12-2](/img/structure/B11466090.png)
[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid: is an organic compound with the molecular formula C10H9ClO5 . It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and a methoxycarbonyl group on the phenyl ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid typically involves the reaction of 4-chloro-2-hydroxybenzoic acid with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Its anti-inflammatory and antimicrobial properties make it a candidate for drug development .
Industry: Industrially, this compound is used in the production of herbicides and pesticides. Its ability to act as a growth regulator in plants makes it valuable in agricultural applications .
Mechanism of Action
The mechanism of action of [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This makes it effective as a herbicide .
In biological systems, the compound’s antimicrobial and anti-inflammatory effects are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxyacetic acid derivative used as a herbicide.
4-Chloro-2-methylphenoxyacetic acid (MCPA): Similar in structure and used for similar applications.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal properties.
Uniqueness: [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its solubility and reactivity compared to other phenoxyacetic acid derivatives .
Properties
CAS No. |
21456-12-2 |
|---|---|
Molecular Formula |
C10H9ClO5 |
Molecular Weight |
244.63 g/mol |
IUPAC Name |
2-(4-chloro-2-methoxycarbonylphenoxy)acetic acid |
InChI |
InChI=1S/C10H9ClO5/c1-15-10(14)7-4-6(11)2-3-8(7)16-5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
KUZFHQSJZHIUHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-methoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466010.png)
![N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide](/img/structure/B11466018.png)
![4-(4-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11466024.png)
![7-(4-methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466051.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B11466058.png)

![2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11466065.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B11466067.png)
![2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11466069.png)
![8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11466070.png)
![N-(2-{[(2-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11466077.png)
![2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11466078.png)
![ethyl 2-oxo-7-propyl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466082.png)
![4-(3-hydroxybenzoyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11466087.png)
